Hexestrol dipropionate

Description

Historical Context of Nonsteroidal Estrogen Research

The field of nonsteroidal estrogen research was catalyzed by the discovery of the first nonsteroidal antiestrogen, ethamoxytriphetol (B1671385) (MER-25), in 1958. nih.govresearchgate.net This breakthrough spurred the pharmaceutical industry to develop more potent derivatives. nih.govresearchgate.net In the early 1960s, a central focus of this research was contraception, leading to the discovery of numerous compounds such as clomiphene, nafoxidine, and tamoxifen. nih.govresearchgate.net However, when clinical studies revealed that these compounds induced ovulation rather than preventing it, enthusiasm for their use as contraceptives waned. researchgate.net

This led to a paradigm shift in the 1970s, as the antiestrogenic properties of these compounds made them obvious candidates for treating estrogen-responsive breast cancer. nih.gov Tamoxifen, in particular, pioneered this shift and became a cornerstone in the long-term adjuvant treatment for early-stage breast cancer, dramatically improving survival rates. nih.gov The most well-known synthetic nonsteroidal estrogen from this era is diethylstilbestrol (B1670540) (DES), a stilbestrol derivative like hexestrol (B1673224). wikipedia.org The trajectory of nonsteroidal estrogen research illustrates a dynamic evolution from reproductive health to oncology and beyond, setting the stage for the investigation of compounds like hexestrol and its esters.

Evolution of Hexestrol and its Esters in Scientific Inquiry

Hexestrol, also known as dihydrodiethylstilbestrol, was first described by Campbell, Dodds, and Lawson in 1938. wikipedia.org It was identified as a synthetic nonsteroidal estrogen of the stilbestrol group, structurally related to the more widely known diethylstilbestrol. wikipedia.org Initial methods for its creation included isolation from the demethylation products of anethole (B165797). wikipedia.org

Scientific inquiry soon led to the development of various esters of hexestrol to modify its properties. These esters include hexestrol diacetate, hexestrol dicaprylate, hexestrol diphosphate, and hexestrol dipropionate. wikipedia.orgncats.ioncats.io The creation of these esters was a common strategy to alter the pharmacokinetic profile of the parent drug. Research efforts have focused on understanding the interaction of hexestrol and its derivatives with estrogen receptors (ERs). Studies have shown that hexestrol itself has a high affinity for both ERα and ERβ, reported to be approximately 302% and 234% of the affinity of estradiol (B170435), respectively. wikipedia.org The synthesis of various functionalized derivatives of hexestrol has been a key strategy for developing probes to study the estrogen receptor. nih.govnih.gov

| Ester Derivative | Alternative Name(s) | Reference |

|---|---|---|

| This compound | Hexanoestrol, Retalon Oleosum | wikipedia.org |

| Hexestrol diacetate | Sintestrol | wikipedia.org |

| Hexestrol dicaprylate | - | wikipedia.orgncats.io |

| Hexestrol diphosphate | Cytostesin, Pharmestrin | wikipedia.orgwikipedia.org |

Scope and Significance of Current Research on this compound

While direct, contemporary research focusing exclusively on this compound is limited, the parent compound, hexestrol, is the subject of significant ongoing academic investigation, which has implications for its esters. Current research is repurposing this historical compound to explore novel therapeutic applications.

A significant area of current research is the investigation of hexestrol as a potential antiviral agent. Recent studies have identified it as an inhibitor of Lassa virus (LASV) entry. researchgate.net The research indicates that hexestrol directly binds to the Lassa virus glycoprotein (B1211001) (LASV GP) and blocks the membrane fusion step, which is critical for viral infection. researchgate.net This discovery is particularly important as there are currently no approved antiviral drugs or vaccines for Lassa fever, a severe and often fatal hemorrhagic illness. researchgate.net

Furthermore, research is exploring the antibacterial properties of hexestrol, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Other studies are examining the impact of hexestrol on reproductive health at a molecular level, finding that it can perturb mitochondrial dynamics and function in oocytes, which has implications for fertility. nih.gov The development of sensitive analytical methods, such as immunochromatographic assays, for the detection of hexestrol in food products like milk and fish is another active area of research, driven by concerns over its use as a synthetic growth promoter in livestock. researchgate.nettandfonline.com This diverse scope of research highlights a renewed interest in hexestrol, not for its estrogenic effects, but for its potential in infectious disease and its impact on cell biology and food safety.

| Area of Research | Key Finding | Measurement | Reference |

|---|---|---|---|

| Antiviral (Lassa Virus) | Inhibited authentic LASV replication. | IC₅₀ of 0.31 µM - 0.61 µM | researchgate.net |

| Antibacterial (MRSA) | Exhibits antimicrobial properties against MRSA. | Not specified | researchgate.net |

| Oocyte Maturation | Deteriorates oocyte quality. | Perturbation of mitochondrial dynamics | nih.gov |

| Analytical Detection | Developed immunochromatographic strip for detection in milk. | IC₅₀ of 0.15 µgL⁻¹ | tandfonline.com |

Key Research Questions and Objectives

The evolution of research on hexestrol and its esters has given rise to new scientific questions. The current objectives aim to elucidate the mechanisms behind its newly discovered biological activities and to develop practical applications based on these findings.

Key Research Questions:

What is the precise molecular mechanism by which hexestrol and its esters interact with the Lassa virus glycoprotein to inhibit membrane fusion? researchgate.net

Can the structure of this compound be modified to enhance its antiviral potency while minimizing other biological effects?

What are the specific cellular pathways affected by hexestrol that lead to the disruption of mitochondrial function and dynamics in oocytes? nih.gov

What is the full spectrum of antibacterial activity of hexestrol and its derivatives against various strains of drug-resistant bacteria? researchgate.net

How do the structure-activity relationships of different hexestrol esters, including the dipropionate ester, influence their binding affinity and functional activity at estrogen receptors versus other molecular targets? nih.govnih.gov

Key Research Objectives:

To characterize the binding site of hexestrol on the Lassa virus glycoprotein and identify key amino acid residues involved in the interaction. researchgate.net

To conduct preclinical studies to evaluate the efficacy of hexestrol or its derivatives as a potential therapeutic agent for Lassa fever. researchgate.net

To develop highly sensitive and rapid analytical tools for the detection of this compound and other esters in environmental and biological samples to ensure food safety. tandfonline.com

To synthesize and screen a library of hexestrol derivatives to identify compounds with selective antiviral or antibacterial activity.

To perform comparative studies on the metabolic stability and cellular uptake of hexestrol versus this compound to understand how esterification impacts its biological activity profile. nih.gov

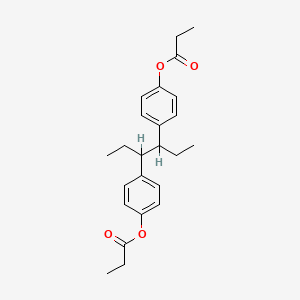

Structure

3D Structure

Propriétés

IUPAC Name |

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYMVNJKHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964036 | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4825-53-0 | |

| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Hexestrol Dipropionate

Foundational Synthesis Routes of Hexestrol (B1673224) and its Precursors

The initial syntheses of hexestrol, a necessary precursor for hexestrol dipropionate, were established through multi-step chemical reactions. These classical routes often involved the use of readily available starting materials and powerful reagents to construct the core carbon skeleton of the molecule.

Classical Synthetic Approaches (e.g., from Anethole (B165797) Hydrobromide)

One of the prominent classical methods for synthesizing hexestrol involves the use of anethole hydrobromide. Anethole, a naturally occurring compound found in essential oils, serves as an inexpensive starting material. The synthesis proceeds through the coupling of anethole hydrobromide, which is then demethylated to yield hexestrol.

A notable approach involves the catalyzed-Grignard coupling of anethole hydrobromide. acs.org In this reaction, the hydrobromide derivative of anethole is coupled in the presence of a cobaltous chloride catalyst and a Grignard reagent. acs.orgacs.org The reaction's success and yield are highly dependent on the choice of the Grignard reagent. acs.org

Another classical, multi-step synthesis of hexestrol is detailed in U.S. Patent 2,357,985. This process begins with p-oxypropiophenone, which undergoes a series of transformations:

Methylation to p-methoxypropiophenone.

Reduction to the corresponding methyl p-(α-hydroxypropyl)-phenyl ether.

Conversion to the methyl p-(α-bromopropyl)-phenyl ether.

Condensation of the bromo compound to form dimethyl hexestrol.

Demethylation of dimethyl hexestrol to produce the final hexestrol product. google.com

Grignard Compound Reduction Strategies

Grignard reagents play a pivotal role in the classical synthesis of hexestrol, particularly in the coupling of anethole hydrobromide. The selection of the Grignard reagent significantly influences the yield of the desired meso-hexestrol dimethyl ether, the immediate precursor to meso-hexestrol.

In a comparative study of different Grignard reagents, ethylmagnesium bromide was found to provide the highest yields of the meso dimethyl ether, consistently achieving 31-34%. acs.org Other Grignard reagents, such as phenylmagnesium bromide, methylmagnesium bromide, isopropylmagnesium bromide, and tert-butylmagnesium bromide, resulted in lower yields, typically in the range of 23-25%. acs.org The coupling reaction was less efficient when anethole hydrochloride was used as the starting material, and anethole hydriodide was found to be unsuitable for this synthesis. acs.org

| Grignard Reagent | Starting Material | Yield of meso-Hexestrol Dimethyl Ether (%) |

|---|---|---|

| Ethylmagnesium bromide | Anethole Hydrobromide | 31-34 |

| Phenylmagnesium bromide | Anethole Hydrobromide | 23-25 |

| Methylmagnesium bromide | Anethole Hydrobromide | 23-25 |

| Isopropylmagnesium bromide | Anethole Hydrobromide | 23-25 |

| tert-Butylmagnesium bromide | Anethole Hydrobromide | 23-25 |

| Ethylmagnesium bromide | Anethole Hydrochloride | 19-23 |

| Methylmagnesium bromide | Anethole Hydrochloride | 12 |

Stereoselective Synthesis of Hexestrol Analogues

More recent synthetic efforts have focused on controlling the stereochemistry of hexestrol and its analogues. Stereoselective synthesis allows for the preparation of specific isomers, which can have different biological activities. These modern methods often employ transition metal catalysts and radical intermediates to achieve high levels of stereocontrol.

Cobalt-Complexed Propargyl Radical Intermediates

A powerful strategy for the stereoselective synthesis of hexestrol and related compounds involves the use of cobalt-complexed propargyl radical intermediates. The coordination of a cobalt carbonyl complex, Co₂(CO)₆, to an alkyne stabilizes propargyl cations and allows for the generation of radicals that can undergo highly stereoselective carbon-carbon bond formation.

This methodology has been successfully applied to the synthesis of d,l-hexestrol. The key step is an intermolecular coupling of Co₂(CO)₆-complexed propargyl radicals. These radicals are generated through novel processes involving the interaction of tetrahydrofuran (B95107) with cobalt-complexed propargyl alcohols and cations.

Tetrahydrofuran-Mediated Processes

Tetrahydrofuran (THF) plays a crucial and unusual role in the stereoselective synthesis of d,l-hexestrol. In these reactions, THF is not merely a solvent but acts as a radical mediator. The process involves the reversible coordination of two THF molecules with the α-cationic center of the cobalt-complexed propargyl moiety. This is followed by a single-electron transfer from the THF-sandwiched cobalt complex to an electron-deficient propargyl cation, generating the desired radical intermediate.

This THF-mediated protocol has been instrumental in the highly syn-selective synthesis of hexestrol. Although THF is used in excess, it functions as a catalyst, facilitating the radical generation and then dissociating from the organometallic scaffold in its original chemical form.

Diastereoselectivity and Chemo-selectivity Considerations

The use of cobalt-complexed intermediates provides a high degree of control over both diastereoselectivity and chemo-selectivity. In the context of hexestrol synthesis, diastereoselectivity refers to the preferential formation of one diastereomer over another (e.g., d,l- versus meso-isomers). Chemo-selectivity refers to the preferential reaction of one functional group over another.

The intermolecular coupling reactions for the synthesis of the hexestrol precursor, d,l-μ-η²-[3,4-di(4-methoxyphenyl)-1,5-hexadiyne]-bis-dicobalthexacarbonyl, exhibit excellent d,l-diastereoselectivity (90-94%) and chemo-selectivity (0.5-7% of byproducts). The bulky Co₂(CO)₆ core creates significant conformational constraints at the site of C-C bond formation, directing the spatial orientation of the converging radicals and leading to the preferential formation of the d,l-diastereomer.

| Parameter | Selectivity (%) |

|---|---|

| d,l-Diastereoselectivity | 90-94 |

| Chemo-selectivity (byproducts) | 0.5-7 |

Derivatization Strategies for Hexestrol and Analogues

The chemical modification of the hexestrol structure has led to the synthesis of several novel compounds. These strategies often involve targeting the phenolic hydroxyl groups of the parent hexestrol molecule to attach various functional moieties. The goal of these derivatizations is often to create agents that can act as affinity labels for the estrogen receptor or as selective cytotoxic agents for receptor-containing cells. nih.gov

A significant area of research has been the development of chemically reactive hexestrol derivatives that can function as alkylating agents. nih.govnih.gov Alkylating agents are highly reactive chemicals that introduce an alkyl group into other molecules, with DNA being a primary target in the context of cancer therapy. pharmacologyeducation.org Nitrogen mustards, a major class of alkylating agents, are known to form irreversible cross-links with DNA, leading to apoptosis. nih.govresearchgate.net

Researchers have synthesized hexestrol derivatives by attaching alkylating functions, such as sulfonic esters and nitrogen mustards, to one of the phenolic groups of the hexestrol molecule through various linking chains. nih.gov These modifications are intended to create cytotoxic agents with potential selectivity for cells containing estrogen receptors. nih.gov The synthesis of these derivatives involves creating hexestrol ethers with functions like halo ketones or 4-substituted deoxyhexestrols with benzyl (B1604629) halide or sulfonyl fluoride (B91410) groups. nih.gov The reactivity of these electrophilic derivatives has been evaluated, with bromo derivatives showing considerably more reactivity than their chloro counterparts. nih.gov

Table 1: Examples of Synthesized Alkylating Derivatives of Hexestrol

| Derivative Type | Functional Group Attached | Parent Molecule | Reference |

| Sulfonic Esters | Sulfonic Ester | Hexestrol | nih.gov |

| Nitrogen Mustards | Nitrogen Mustard | Hexestrol | nih.gov |

| Halo Ketone Ethers | Halo Ketone | Hexestrol | nih.gov |

| Substituted Deoxyhexestrols | Benzyl Halide, Sulfonyl Fluoride | Deoxyhexestrol | nih.gov |

Another synthetic strategy involves the incorporation of thiosemicarbazide (B42300) moieties into the hexestrol structure. nih.govnih.gov Thiosemicarbazides are versatile intermediates used in the synthesis of various pharmaceutical and bioactive compounds. researchgate.netchemmethod.com Their derivatives are typically synthesized through the condensation reaction of aldehydes or ketones with thiosemicarbazides. researchgate.netmdpi.com

In the context of hexestrol, novel series of compounds have been synthesized where N1-acetyl-N4-substituted thiosemicarbazide moieties are attached to one of the phenolic oxygen atoms. nih.gov Another approach involved replacing one of the alpha-ethyl groups of hexestrol dimethyl ether with various N4-substituted-3-thiosemicarbazide moieties. nih.gov These structural modifications were explored to generate potential anticancer agents. nih.govnih.gov

To develop tools for studying the estrogen receptor, photosensitive derivatives of hexestrol have been synthesized. nih.gov These compounds can be activated by light to form a reactive species that can covalently bind to the receptor, a technique known as photoaffinity labeling.

One such derivative is 4-azidodeoxyhexestrol. nih.gov A series of chemically reactive 4-substituted deoxyhexestrols, including those with azide (B81097) groups, were synthesized as potential affinity labels for the estrogen receptor. nih.gov Among the photosensitive derivatives tested, 4-azidodeoxyhexestrol was found to be a particularly efficient inactivator of the receptor. nih.gov

Dimerization Strategies in Synthetic Estrogen Research

Dimerization, the process of combining two molecules, has emerged as a strategy in medicinal chemistry to potentially enhance the biological activity of synthetic molecules. mdpi.com In the field of estrogen research, this approach is based on the principle that the estrogen receptor itself forms a dimer upon activation. nih.govcolby.edu Designing molecules that can bridge the two ligand-binding sites of a dimeric estrogen receptor is a strategy aimed at modulating the receptor's activity. mdpi.com

This strategy has been explored through the synthesis of C2-symmetric dimers. For instance, researchers have developed dimers of other synthetic estrogens, linking them with various tethers like α,ω-aliphatic diols or aromatic diols. mdpi.com In one study, estrogen dimers were synthesized using an amide linker in the hope of increasing affinity for the estrogen receptor α (ERα). One such dimer showed a binding efficacy to ERα of about 125% compared to estrogen itself. mdpi.com This approach highlights a sophisticated strategy in synthetic chemistry to design molecules with potentially enhanced interactions with their biological targets.

Molecular and Cellular Mechanisms of Action of Hexestrol and Its Derivatives

Estrogen Receptor Binding and Modulation

The estrogenic activity of hexestrol (B1673224) is primarily mediated by its interaction with estrogen receptors (ERs), which are key regulators of gene expression in target tissues.

Hexestrol demonstrates a high binding affinity for both major estrogen receptor subtypes, ERα and ERβ. Research indicates that hexestrol's affinity for these receptors is comparable to or even slightly higher than that of the endogenous estrogen, estradiol (B170435). wikipedia.org Specifically, hexestrol exhibits approximately 302% and 234% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org

The affinity of hexestrol derivatives for estrogen receptors can vary significantly based on their chemical structure. For instance, the introduction of certain chemical groups, such as in monoetherification or substitution of deoxyhexestrol, can lead to compounds with a lower relative binding affinity, ranging from 0.3% to 10% of that of estradiol. nih.gov Similarly, aziridine-substituted hexestrol derivatives show a competitive binding affinity for the estrogen receptor that is between 1.8% and 25% of estradiol's. illinois.edu Other modifications, like the creation of cytotoxic-linked hexestrol compounds, result in a relative binding affinity of about 1% compared to estradiol. nih.gov The ortho-iodinated derivative, 3-iodohexestrol, has a binding affinity that is 42% that of estradiol. nih.gov

| Compound | Receptor Subtype | Relative Binding Affinity (%) |

|---|---|---|

| Hexestrol | ERα | ~302% |

| Hexestrol | ERβ | ~234% |

| Monoetherified/Substituted Deoxyhexestrol Derivatives | ER (unspecified) | 0.3% - 10% |

| Aziridine-Substituted Derivatives | ER (unspecified) | 1.8% - 25% |

| Cytotoxic-Linked Derivatives | ER (unspecified) | ~1% |

| 3-iodohexestrol | ER (unspecified) | 42% |

The binding affinity of hexestrol and its derivatives to estrogen receptors is typically quantified using competitive binding assays. nih.govnih.gov This methodology provides an indirect quantitative measurement of the binding constant (KD). In these assays, a compound of interest (e.g., a hexestrol derivative) competes with a labeled ligand (often radiolabeled estradiol) for binding to the receptor.

The general principle involves incubating the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor compound. The amount of labeled ligand that remains bound to the receptor is then measured. As the concentration of the competitor increases, it displaces more of the labeled ligand, resulting in a decreased signal. By analyzing this dose-dependent displacement, the concentration of the competitor that inhibits 50% of the labeled ligand binding (IC50) can be determined, from which the relative binding affinity is calculated. These assays can be performed with various techniques, including those using radiolabels or label-free methods like surface plasmon resonance (SPR). nicoyalife.com

Certain chemically reactive derivatives of hexestrol have been designed to function as affinity labels, which bind to the estrogen receptor in an irreversible, covalent manner. nih.govillinois.edu These derivatives typically contain electrophilic functional groups, such as halo ketones, epoxides, or aziridines, that can form a permanent bond with nucleophilic residues within the receptor's binding site. nih.govillinois.edu

The irreversible nature of this binding is confirmed through exchange assays, which measure the rate and extent of receptor inactivation. nih.gov Studies have shown that many of these electrophilic derivatives are effective and rapid inactivators of the estrogen receptor. nih.gov For example, some derivatives can achieve 24-70% inactivation of the receptor population within 0.5 to 5 hours. nih.gov The efficiency of this irreversible binding is highly dependent on the specific chemical structure, suggesting that a precise alignment between the reactive group on the hexestrol derivative and the target amino acid residue in the receptor is necessary for the covalent reaction to occur. illinois.edu One such compound, keto-nonestrol aziridine, has been identified as a particularly efficient agent that binds to the receptor irreversibly and rapidly. illinois.edu

| Derivative Class | Receptor Inactivation (%) | Timeframe |

|---|---|---|

| Electrophilic Derivatives (general) | 24% - 70% | 0.5 - 5 hours |

| 4-azidodeoxyhexestrol (Photosensitive) | 49% | Not specified |

Interference with Microtubule Dynamics and Assembly

Beyond its receptor-mediated hormonal effects, hexestrol has been shown to directly interfere with the cellular cytoskeleton, specifically by altering microtubule dynamics.

Hexestrol can inhibit the assembly of microtubules, which are essential polymers of tubulin proteins involved in cell division, structure, and intracellular transport. Research has demonstrated that meso-hexestrol inhibits the polymerization of S-tubulin, a form of tubulin lacking the C-terminal moiety, particularly at concentrations above 100 μM. nih.gov This inhibitory action disrupts the normal formation of the microtubule network. Studies on oocytes have shown that exposure to hexestrol leads to aberrant microtubule nucleation and spindle assembly, resulting in meiotic arrest. nih.gov

Biochemical Pathway Modulation and Enzyme Interactions

Hexestrol and its derivatives exert their biological effects through a variety of molecular interactions, modulating key biochemical pathways and enzyme activities. These interactions extend beyond simple receptor binding, influencing cellular homeostasis and metabolic processes.

The direct inhibition of Ca2+-ATPase activity in sarcoplasmic reticulum membranes by hexestrol or its derivatives is not explicitly detailed in the available scientific literature. The sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) is a crucial enzyme responsible for pumping calcium ions from the cytoplasm into the sarcoplasmic reticulum, a key step in processes like muscle relaxation. While a variety of compounds are known to inhibit SERCA activity, a direct mechanistic link to hexestrol has not been established in the provided research. However, some studies have noted that exposure to hexestrol can lead to an increase in cytosolic Ca2+ levels, which could suggest a potential indirect influence on calcium homeostasis mechanisms, though this does not confirm direct inhibition of the Ca2+-ATPase enzyme.

Hexestrol has demonstrated notable antioxidant properties in vitro. It functions as a potent inhibitor of iron ion-dependent lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. This protective effect has been observed in studies using rat liver microsomes and ox-brain phospholipid liposomes. When compared to other estrogenic compounds, hexestrol is a more effective inhibitor of lipid peroxidation than 17 alpha-ethynyloestradiol and 17 beta-oestradiol, although it is slightly less potent than diethylstilbestrol (B1670540) umich.edu.

Table 1. Comparative Efficacy of Estrogenic Compounds as Inhibitors of Lipid Peroxidation

| Compound | Relative Effectiveness as an Antioxidant |

|---|---|

| Diethylstilbestrol | Most Effective |

| Hexestrol | Highly Effective |

| 17 alpha-ethynyloestradiol | Effective |

| 4-hydroxytamoxifen | Moderately Effective |

| 17 beta-oestradiol | Less Effective |

| Tamoxifen | Least Effective |

Hexestrol influences the metabolic pathways of steroid hormones, including both estrogens and androgens. It interacts with enzymes responsible for their synthesis and degradation. One such enzyme is the Aldo-keto reductase family 1 member C1, which plays a role in regulating the metabolism of these hormones and for which hexestrol displays an affinity rsc.org.

In studies on mature male rats, the administration of hexestrol was shown to decrease levels of plasma testosterone, a primary androgen researchgate.net. It also reduced the activity of testicular delta 5-3 beta-hydroxysteroid dehydrogenase and 5 alpha-reductase, enzymes critical for androgen synthesis and conversion researchgate.net. This demonstrates a clear modulatory effect on androgenic pathways.

Hexestrol interacts with bile acids, which are crucial for the digestion and absorption of lipids. Studies have examined the rate of dissolution and solubility of hexestrol in bile salt solutions, indicating a direct physicochemical interaction nih.gov. The enzyme Aldo-keto reductase family 1 member C1, which interacts with hexestrol, also shows an affinity for bile acids, suggesting a potential indirect link in their metabolic pathways rsc.org. These interactions can influence the solubility and subsequent bioavailability of the compound.

Metabolic Transformation Pathways of Hexestrol

The metabolism of hexestrol involves hydroxylation and methoxylation, leading to several metabolites. In vitro studies using rat liver microsomes have identified 3'-hydroxyhexestrol (B1218120) as a significant metabolite nih.gov.

In vivo analysis, specifically of urine from male Syrian hamsters treated with hexestrol, has confirmed the presence of a broader range of metabolites. These include 3'-hydroxyhexestrol, 3'-methoxyhexestrol, and 1-hydroxyhexestrol, alongside other hydroxylated and methoxylated derivatives nih.gov. The formation of these catechol estrogen metabolites is considered a crucial step in the metabolic activation of hexestrol nih.gov. It is noteworthy that diethylstilbestrol was not detected as a metabolite in either in vitro or in vivo systems, indicating that the carcinogenicity of hexestrol is not due to its conversion to diethylstilbestrol nih.gov.

Table 2. Identified Metabolites of Hexestrol

| Metabolite | Identified In | Study Type |

|---|---|---|

| 3'-hydroxyhexestrol | Rat Liver Microsomes | In Vitro |

| 3'-hydroxyhexestrol | Male Syrian Hamster Urine | In Vivo |

| 3'-methoxyhexestrol | Male Syrian Hamster Urine | In Vivo |

| 1-hydroxyhexestrol | Male Syrian Hamster Urine | In Vivo |

Enzymatic and Non-Enzymatic Oxidation Processes (e.g., Quinone Formation)

The metabolic activation of hexestrol, a synthetic non-steroidal estrogen, is a critical process influencing its biological activity. In vivo, hexestrol undergoes hydroxylation to form catechol estrogen metabolites, such as 3'-hydroxyhexestrol nih.gov. This initial metabolic step is a prerequisite for subsequent oxidation.

The oxidation of these catechol intermediates can proceed through both enzymatic and non-enzymatic pathways to form highly reactive quinones nih.govnih.gov.

Enzymatic Oxidation: Enzymes such as horseradish peroxidase can catalyze the oxidation of 3'-hydroxyhexestrol to its corresponding quinone, 3',4'-hexestrol quinone nih.gov. This process is analogous to the oxidation of endogenous catechol estrogens, which can be oxidized by a variety of oxidative enzymes and metal ions nih.gov.

Non-Enzymatic Oxidation: The conversion of 3'-hydroxyhexestrol to 3',4'-hexestrol quinone can also occur non-enzymatically nih.gov. Laboratory studies have demonstrated that oxidizing agents like silver oxide or silver carbonate on celite can facilitate this reaction nih.gov.

The resulting 3',4'-hexestrol quinone is an unstable intermediate, with a reported half-life of 53 minutes in methylene (B1212753) chloride, indicating its high reactivity nih.gov.

Reactivity of Metabolic Intermediates with Biological Nucleophiles (e.g., Michael Addition with Sulfur Compounds, Amines)

The electrophilic nature of metabolic intermediates like 3',4'-hexestrol quinone allows them to react readily with biological nucleophiles. These reactions, primarily Michael additions, lead to the formation of covalent adducts with cellular macromolecules nih.gov.

Experimental evidence demonstrates the reactivity of 3',4'-hexestrol quinone with:

Sulfur Compounds: It reacts with sulfur-containing molecules, such as mercaptoethanol, to form adducts like 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol nih.gov. This serves as a model for its potential interaction with sulfhydryl groups in proteins and other endogenous molecules.

Amines: The quinone also reacts with simple amines. For instance, its reaction with ethylamine (B1201723) yields N-ethyl-aminohexestrol nih.gov. This suggests a potential for covalent binding to the amino groups of amino acid residues in proteins and nucleotides in DNA.

Implications for Biological Activity and Endogenous Systems

The metabolic activation of hexestrol and the subsequent reactivity of its quinone intermediate have significant implications for its biological effects, including its carcinogenic potential. The formation of catechol estrogens is considered a necessary step for the carcinogenic action of hexestrol, a mechanism that mirrors that of natural estrogens like estradiol nih.gov.

The generation of these reactive quinones can lead to cellular damage through two primary mechanisms:

Alkylation of Cellular Nucleophiles: The covalent binding of quinones to DNA and proteins can lead to mutations and disrupt normal cellular function nih.gov.

Generation of Reactive Oxygen Species (ROS): The metabolic process can involve redox cycling between the quinone and its semiquinone radical form, which generates superoxide (B77818) radicals nih.gov. These radicals can, in turn, lead to oxidative damage to DNA and other macromolecules nih.govnih.gov.

This metabolic pathway underscores that the biological and toxic effects of hexestrol are not solely due to the parent compound but are significantly influenced by its reactive metabolic products nih.gov.

Impact on Reproductive Cell Biology (Oocytes)

Hexestrol exposure has been shown to exert significant adverse effects on female reproductive function, particularly on the quality and developmental competence of oocytes nih.govnih.govfrontiersin.orgdntb.gov.ua.

Perturbation of Oocyte Maturation and Early Embryonic Development

Oocyte maturation is a critical process for successful fertilization and embryonic development. Research has shown that hexestrol exposure impairs key stages of this process. In vitro studies on mouse oocytes have demonstrated that hexestrol significantly reduces the percentage of germinal vesicle breakdown and the extrusion of the first polar body in a dose-dependent manner nih.govfrontiersin.org. This inhibition of meiotic maturation compromises the oocyte's ability to be fertilized and develop correctly nih.govfrontiersin.org. Consequently, the competency for early embryonic development is decreased following hexestrol exposure nih.govnih.govfrontiersin.orgdntb.gov.ua.

Table 1: Effect of Hexestrol (HES) on Mouse Oocyte Maturation

| HES Concentration | Germinal Vesicle Breakdown (%) | First Polar Body Extrusion (%) |

| Control | High | High |

| Low HES | Slightly Decreased | Slightly Decreased |

| High HES (100 μM) | Significantly Decreased | Significantly Decreased |

This table is an illustrative representation based on findings that HES exposure reduces maturation rates in a dose-dependent manner. nih.govfrontiersin.org

Disruption of Mitochondrial Dynamics and Function

Mitochondria play a crucial role in providing the energy required for oocyte maturation. Hexestrol exposure has been found to severely disrupt mitochondrial function and dynamics nih.govnih.govfrontiersin.orgdntb.gov.ua.

Key effects include:

Altered Mitochondrial Distribution: In healthy oocytes, mitochondria typically accumulate around the spindle. Hexestrol treatment causes a more homogeneous and disorganized distribution of mitochondria throughout the cytoplasm nih.gov.

Imbalanced Fission and Fusion: The balance between mitochondrial fission (division) and fusion (merging) is essential for mitochondrial health. Hexestrol perturbs this balance, leading to abnormal mitochondrial morphology nih.govnih.gov.

Reduced Membrane Potential: The mitochondrial membrane potential, a key indicator of mitochondrial health and energy production, is significantly reduced in oocytes exposed to hexestrol nih.govfrontiersin.org.

Increased ROS Production: Mitochondrial dysfunction caused by hexestrol leads to the excessive production and accumulation of reactive oxygen species (ROS) nih.govfrontiersin.org. This oxidative stress can damage cellular components and induce apoptosis nih.govfrontiersin.org.

Calcium Homeostasis Disruption: The mitochondrial damage contributes to disturbed calcium homeostasis, with significantly increased intracellular Ca2+ levels observed in hexestrol-exposed oocytes nih.govfrontiersin.org. This can trigger DNA damage and apoptosis nih.govfrontiersin.org.

Aberrant Microtubule Nucleation and Spindle Assembly

Proper formation of the meiotic spindle is essential for accurate chromosome segregation during oocyte maturation. Studies have revealed that hexestrol exposure leads to aberrant microtubule nucleation and spindle assembly nih.govnih.govdntb.gov.ua. These defects in the cytoskeletal machinery can result in meiotic arrest, preventing the oocyte from completing its maturation process and leading to a failure in reproductive outcomes nih.govnih.govdntb.gov.ua.

Modulation of Intracellular Calcium Levels

Research into the cellular effects of hexestrol has revealed its capacity to modulate intracellular calcium (Ca²⁺) homeostasis. Studies on oocytes have shown that exposure to hexestrol leads to a significant increase in cytosolic Ca²⁺ levels nih.govnih.gov. This disruption of calcium balance is often linked to mitochondrial dysfunction, a condition that can trigger a cascade of cellular events, including apoptosis or programmed cell death nih.gov. The elevation of intracellular calcium is a critical factor in the decline of oocyte quality following exposure to the compound nih.govnih.gov.

Antiviral Mechanisms of Action

Recent investigations have identified hexestrol as a potent antiviral agent, particularly against enveloped viruses like the Lassa virus (LASV). nih.govnih.gov Its mechanism of action is distinct from its hormonal activity, targeting the physical processes of viral infection. nih.govnih.gov

Inhibition of Viral Entry and Membrane Fusion

Hexestrol effectively inhibits the entry of Lassa virus into host cells by targeting the membrane fusion step. nih.govnih.govsemanticscholar.org Time-of-addition assays have confirmed that hexestrol's primary inhibitory effect occurs post-attachment of the virus to the cell, specifically preventing the fusion of the viral envelope with the host cell membrane. nih.govnih.gov This action blocks the release of the viral genome into the cytoplasm, thereby halting the infection process at a critical early stage. nih.govnih.gov This mechanism is not exclusive to Lassa virus; structurally related non-steroidal estrogens have also been found to inhibit the influenza virus by interacting with its hemagglutinin protein and preventing viral entry. mdpi.com

The inhibitory concentrations (IC₅₀) of hexestrol against Lassa virus highlight its potency.

| Virus Strain | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Recombinant VSV expressing LASV GP (VSV-LASVGP) | 0.63 | nih.govnih.gov |

| Authentic Lassa Virus (LASV) | 0.31 - 0.61 | nih.govnih.gov |

Direct Binding to Viral Glycoproteins (e.g., Lassa Virus GP)

The antiviral activity of hexestrol is attributed to its direct interaction with the Lassa virus glycoprotein (B1211001) (LASVGP). nih.govnih.gov Unlike its mechanism as an estrogen, this antiviral action does not involve the estrogen receptor. nih.govnih.gov Molecular docking and dynamics simulations have provided insights into this binding, identifying specific amino acid residues within the transmembrane region of the trimeric GP structure that directly interact with hexestrol. nih.gov These interactions are crucial for the compound's ability to block the conformational changes in the glycoprotein that are necessary for membrane fusion. nih.gov

Key residues in the Lassa virus glycoprotein identified as being directly involved in binding to hexestrol are detailed below.

| Amino Acid Residue | Location | Significance | Reference |

|---|---|---|---|

| F434 | Transmembrane region of GP2 | Involved in binding to Hexestrol; important for GP expression/stability. | nih.gov |

| T438 | Transmembrane region of GP2 | Involved in binding to Hexestrol; important for GP expression/stability. | nih.gov |

| Y441 | Transmembrane region of GP2 | Involved in binding to Hexestrol; important for GP expression/stability. | nih.gov |

Investigation of Resistance Mechanisms and Key Residues (e.g., F446 Mutation)

Studies on the development of viral resistance to hexestrol have further elucidated its mechanism of action. The generation of a hexestrol-resistant Lassa virus mutant revealed that a single amino acid substitution, F446L, in the transmembrane region of the LASVGP, conferred resistance. nih.govnih.govsemanticscholar.org The phenylalanine at position 446 (F446) is therefore considered a crucial residue for the antiviral activity of hexestrol. nih.govnih.gov Interestingly, while this mutation allowed the virus to evade the inhibitory effects of hexestrol and even enhanced the membrane fusion activity of the glycoprotein, it also resulted in reduced viral replication. nih.govnih.gov This reduction is likely due to an instability of the pre-fusion state of the mutated glycoprotein, highlighting the importance of the LASVGP transmembrane region as a target for antiviral drugs. nih.govnih.govsemanticscholar.org

Investigative Methodologies in Hexestrol Dipropionate Research

Analytical Techniques for Detection and Quantification

The detection and quantification of Hexestrol (B1673224) dipropionate are accomplished through several sophisticated analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the specific goals of the research. Key methodologies include spectrophotometric analysis, high-performance liquid chromatography coupled with various detectors, gas chromatography-mass spectrometry, and competitive binding assays.

Spectrophotometric Approaches (UV and IR)

Spectrophotometry provides a fundamental approach for the analysis of Hexestrol dipropionate. Ultraviolet (UV) spectrophotometry is applicable due to the presence of chromophoric phenyl rings in the hexestrol structure, which absorb light in the UV spectrum. UV-spectrophotometric methods, including derivative spectrophotometry, can be developed for the quantification of related compounds in pharmaceutical dosage forms. scielo.brresearchgate.net For instance, methods for similar steroid esters often involve measuring absorbance at specific wavelengths, with derivative techniques used to resolve overlapping spectra in mixtures. scielo.brnih.gov While direct UV spectrophotometry can be straightforward, its application for trace analysis in complex biological samples is limited due to potential interference from other matrix components that also absorb UV light. nih.gov

Infrared (IR) spectroscopy is another valuable tool, primarily for identification and structural confirmation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as the carbonyl (C=O) stretch of the ester groups and the C-O stretching vibrations, as well as bands associated with the aromatic rings. This technique is particularly useful for confirming the identity of a pure substance or in quality control of raw materials.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related synthetic estrogens. nih.gov It offers excellent separation capabilities, allowing the compound to be isolated from complex mixtures. nih.govsemanticscholar.org Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govscielo.br This versatility makes HPLC suitable for analyzing the compound in various applications, including pharmaceutical quality control, veterinary drug residue analysis, and environmental monitoring. sigmaaldrich.comresearchgate.net

When coupled with a UV detector, HPLC provides a robust and widely accessible method for quantifying this compound. scielo.br The molecule's aromatic structure allows for sensitive detection at specific wavelengths. For related dipropionate steroids, detection is often set around 254 nm. scielo.brscielo.br The method's performance is validated for linearity, precision, and accuracy. scielo.br For example, a validated HPLC-UV method for beclomethasone (B1667900) dipropionate demonstrated linearity in a concentration range of 5.0-25.0 µg/mL with a high correlation coefficient (> 0.999). scielo.br Such methods are specific and can be stability-indicating, meaning they can separate the parent drug from its degradation products. semanticscholar.orgscielo.br

Table 1: Example HPLC-UV Method Parameters for Steroid Dipropionate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linear Range | 5.0-25.0 µg/mL |

Note: This table is based on a method for beclomethasone dipropionate and illustrates typical conditions applicable to similar compounds. scielo.br

For ultra-trace analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. nih.gov This technique is essential for detecting low-level residues of hexestrol in complex matrices such as environmental water or biological fluids. researchgate.netrsc.org The method involves separating the analyte via HPLC, ionizing it (commonly using electrospray ionization, ESI), and then using two mass analyzers in sequence (MS/MS) for highly selective detection. rsc.org A study on the analysis of hexestrol and other stilbenes in water samples using LC-MS achieved limits of detection between 0.05 ng L⁻¹ and 0.10 ng L⁻¹. rsc.org This high sensitivity is crucial for monitoring banned anabolic agents and endocrine-disrupting chemicals. nih.govrsc.org

Table 2: Performance of an LC-MS/MS Method for Hexestrol Detection

| Parameter | Value |

|---|---|

| Technique | Solid-Phase Extraction (SPE) followed by LC-MS/MS |

| Matrix | Environmental Water |

| Ionization Mode | Electrospray Ionization (Negative Ion) |

| Linearity (r²) | ≥ 0.9992 |

| Limit of Detection (LOD) | 0.05 ng L⁻¹ to 0.10 ng L⁻¹ |

Source: Data from a study on trace analysis of stilbene (B7821643) estrogens. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detection of Hexestrol. sigmaaldrich.com Due to the low volatility of hexestrol, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A common derivatization agent is pentafluorobenzyl bromide. nih.gov Following separation on the GC column, the mass spectrometer provides definitive identification and quantification. This method is extremely sensitive, with the ability to detect derivatives at the sub-picogram level. nih.gov GC-MS has been successfully applied to analyze hexestrol in biological samples like urine and plasma, with recoveries from immunoaffinity column extraction ranging from 28% to 96%. nih.gov

Competitive Protein-Binding and Radioimmunoassay Methods

Immunoassay techniques provide highly sensitive and specific methods for detecting hexestrol. A radioimmunoassay (RIA) has been developed using a monoclonal antibody raised against hexestrol. nih.gov This assay demonstrated a very low limit of detection of 0.6 pg/mL in urine. nih.gov The monoclonal antibody showed high specificity for hexestrol, with low cross-reactivity to other stilbenes like diethylstilbestrol (B1670540) (10%) and dienoestrol (4%), and negligible cross-reaction with other anabolic agents (<0.01%). nih.gov The reliability and theoretically limitless supply of monoclonal antibodies make this RIA method highly suitable for large-scale screening programs. nih.gov

Competitive protein-binding assays are also used to characterize the interaction of hexestrol and its derivatives with specific proteins, most notably the estrogen receptor. nih.govnih.gov In these assays, the compound of interest competes with a labeled ligand (e.g., radiolabeled estradiol) for binding sites on the receptor. nih.gov By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined. nih.gov This methodology is fundamental in pharmacological research to evaluate the estrogenic potential of hexestrol derivatives. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Beclomethasone dipropionate |

| Dienoestrol |

| Diethylstilbestrol |

| Estradiol (B170435) |

| Hexestrol |

| This compound |

| Methanol |

Magnetic Solid-Phase Extraction for Sample Pre-treatment

Magnetic solid-phase extraction (MSPE) is an advanced sample preparation technique that utilizes magnetic nanoparticles (MNPs) as adsorbents to isolate and preconcentrate target analytes from complex matrices. This method offers several advantages over traditional solid-phase extraction (SPE), including a simplified and faster procedure, reduced solvent consumption, and the elimination of column packing and potential blockages. The core principle of MSPE involves the dispersion of MNPs within a sample solution, allowing for a large surface area of interaction and efficient adsorption of the target compound. Following adsorption, the MNPs, along with the bound analyte, are easily and rapidly separated from the sample matrix using an external magnetic field, precluding the need for centrifugation or filtration. The analyte is then eluted from the MNPs using a small volume of an appropriate solvent, resulting in a concentrated and purified sample ready for instrumental analysis.

While specific studies detailing the application of MSPE for the pre-treatment of this compound are not extensively documented, the methodology has been successfully applied to its parent compound, hexestrol, and other synthetic estrogens. In these applications, various types of MNPs have been developed, including those functionalized with specific chemical groups to enhance the selectivity and efficiency of the extraction. For instance, magnetic molecularly imprinted polymers have been synthesized for the selective extraction of hexestrol and other phenolic environmental estrogens from water and milk samples. These polymers are created with a template of the target molecule, resulting in cavities that are sterically and chemically complementary to the analyte, thereby affording high selectivity.

The general procedure for the MSPE of a compound like hexestrol involves optimizing several parameters to achieve the best recovery and enrichment factor. These parameters typically include the type and amount of MNPs, the pH of the sample solution, the type and volume of the elution solvent, and the extraction and desorption times. For example, in the analysis of hexestrol in aqueous samples, a magnetic molecularly imprinted polymer-assisted MSPE technique has been shown to be effective, with high-performance liquid chromatography (HPLC) with UV detection used for the final determination. The recoveries for spiked samples using such methods are often in the range of 89.9% to 102.5%, with low limits of detection, demonstrating the sensitivity and efficiency of the technique. It is plausible that during the analysis of biological or environmental samples, this compound may undergo hydrolysis to hexestrol, making the MSPE methods developed for the parent compound highly relevant.

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms through which chemical compounds exert their biological effects. In the context of this compound, studies often utilize the active form, hexestrol, to investigate its impact on cellular processes. Oocyte maturation and early embryonic development are particularly sensitive to hormonal disruptions, making them critical models for assessing the reproductive toxicity of estrogenic compounds.

Research has demonstrated that exposure to hexestrol can adversely affect oocyte quality by impairing meiotic maturation and subsequent embryonic development. researchgate.netnih.gov In vitro maturation (IVM) assays are commonly employed to assess the impact of hexestrol on the progression of oocytes through the various stages of meiosis. Key endpoints in these assays include the rates of germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PB1), which are hallmarks of successful meiotic resumption and completion of meiosis I, respectively.

Studies have shown that exposure of mouse oocytes to hexestrol leads to a dose-dependent reduction in both GVBD and PB1 extrusion rates. researchgate.net This indicates that hexestrol can inhibit the meiotic maturation of oocytes. The compromised developmental competence of these oocytes is further evidenced by reduced rates of blastocyst formation following in vitro fertilization (IVF).

| Concentration of Hexestrol | Germinal Vesicle Breakdown (GVBD) Rate (%) | First Polar Body (PB1) Extrusion Rate (%) | Blastocyst Formation Rate (%) |

| Control | 85.2 ± 2.1 | 82.5 ± 1.9 | 65.4 ± 3.7 |

| 25 μM | 78.3 ± 2.5 | 75.1 ± 2.8 | 52.1 ± 4.2 |

| 50 μM | 65.7 ± 3.1 | 60.3 ± 3.5 | 38.6 ± 3.9 |

| 100 μM | 48.9 ± 3.8 | 42.6 ± 4.1 | 21.3 ± 3.1 |

| Statistically significant difference compared to the control group. |

The proper formation and function of the meiotic spindle are crucial for accurate chromosome segregation during oocyte maturation. The spindle is composed of microtubules, and any disruption to their assembly or organization can lead to meiotic arrest and aneuploidy. Investigations into the effects of hexestrol have revealed significant abnormalities in spindle morphology and microtubule organization in exposed oocytes. researchgate.netnih.gov

Confocal microscopy analysis of tubulin staining has shown that hexestrol exposure can lead to the formation of multipolar spindles and a significant reduction in the size of the metaphase I (MI) spindle. researchgate.net These defects suggest that hexestrol interferes with the stability and nucleation of microtubules, which are essential for the bipolar spindle structure. The aberrant spindle assembly is a likely contributor to the meiotic arrest observed in hexestrol-treated oocytes. researchgate.netnih.gov

| Treatment | Normal Bipolar Spindle (%) | Multipolar Spindle (%) | Spindle Size (μm²) |

| Control | 92.3 ± 2.5 | 7.7 ± 2.5 | 450.6 ± 25.3 |

| 100 μM Hexestrol | 35.8 ± 4.1 | 64.2 ± 4.1 | 289.4 ± 18.7* |

| Statistically significant difference compared to the control group. |

Mitochondria play a pivotal role in oocyte maturation, providing the necessary ATP for cellular processes and regulating intracellular signaling pathways. Mitochondrial dynamics, including their distribution, fission, and fusion, are critical for maintaining a healthy mitochondrial network. Studies utilizing fluorescent probes like MitoTracker have shown that hexestrol exposure disrupts the normal distribution of mitochondria within the oocyte. researchgate.netnih.gov

In control oocytes, mitochondria typically accumulate around the spindle. However, following hexestrol treatment, a more homogenous and diffuse distribution throughout the cytoplasm is observed. researchgate.net This altered distribution is often accompanied by a decrease in the fluorescence intensity of MitoTracker, suggesting a reduction in mitochondrial biogenesis or membrane potential. researchgate.net Furthermore, hexestrol has been found to perturb the balance of mitochondrial fission and fusion processes, which can lead to mitochondrial dysfunction and compromise oocyte quality. researchgate.net

| Treatment | Mitochondrial Distribution Pattern | MitoTracker Fluorescence Intensity (Arbitrary Units) |

| Control | Perinuclear/Spindle-associated | 1.00 ± 0.05 |

| 100 μM Hexestrol | Diffuse/Homogenous | 0.62 ± 0.04* |

| Statistically significant difference compared to the control group. |

Mitochondrial dysfunction is often associated with an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Elevated ROS levels can be detrimental to oocyte quality, causing damage to lipids, proteins, and nucleic acids. Assays using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) have demonstrated that hexestrol exposure significantly increases intracellular ROS levels in oocytes. researchgate.net

The accumulation of ROS can, in turn, lead to DNA damage. A common method for detecting DNA double-strand breaks is the immunostaining for phosphorylated histone H2A.X (γH2AX). Studies have shown a significant increase in the fluorescence intensity of γH2AX in hexestrol-treated oocytes, indicating an elevated level of DNA damage. researchgate.net This DNA damage can trigger apoptotic pathways and contribute to the poor developmental outcomes of these oocytes.

| Treatment | Relative ROS Level (Fold Change) | γH2AX Fluorescence Intensity (Arbitrary Units) |

| Control | 1.00 ± 0.12 | 1.00 ± 0.08 |

| 100 μM Hexestrol | 2.35 ± 0.21 | 2.89 ± 0.25 |

| Statistically significant difference compared to the control group. |

Calcium ions (Ca²⁺) are critical second messengers that regulate a multitude of cellular processes, including oocyte activation and meiotic progression. Mitochondrial dysfunction can disrupt intracellular Ca²⁺ homeostasis. The monitoring of intracellular Ca²⁺ levels, often using fluorescent indicators like Fluo-4 AM, has revealed that hexestrol exposure leads to a significant increase in cytosolic Ca²⁺ concentration in oocytes. researchgate.netnih.gov

This elevation in intracellular Ca²⁺ can be a consequence of mitochondrial stress and can contribute to the activation of Ca²⁺-dependent apoptotic pathways, further compromising oocyte viability and developmental potential. researchgate.net The dysregulation of Ca²⁺ signaling is another key mechanism through which hexestrol exerts its toxic effects on oocyte maturation.

| Treatment | Intracellular Ca²⁺ Level (Fluo-4 Fluorescence Intensity, Arbitrary Units) |

| Control | 1.00 ± 0.06 |

| 100 μM Hexestrol | 1.78 ± 0.11* |

| Statistically significant difference compared to the control group. |

Antiviral Assays (e.g., Recombinant VSV models, Authentic Virus Replication)

The antiviral properties of hexestrol have been investigated using modern virological techniques, including recombinant vesicular stomatitis virus (VSV) models and authentic virus replication assays. These studies have been particularly insightful in understanding its activity against Lassa virus (LASV) and influenza virus.

In the context of Lassa virus research, a recombinant VSV expressing the LASV glycoprotein (B1211001) (VSV-LASVGP) was utilized to screen a library of compounds, which led to the identification of hexestrol as a potential entry inhibitor. researchgate.netnih.gov Subsequent investigations revealed that hexestrol inhibited the replication of this recombinant virus with a 50% inhibitory concentration (IC₅₀) of 0.63 µM. researchgate.netnih.gov This inhibitory effect was found to be independent of the estrogen receptor, as other estrogen receptor agonists did not show similar activity. researchgate.netnih.gov

Further studies with authentic Lassa virus, conducted under biosafety level 4 (BSL-4) conditions, confirmed the antiviral activity of hexestrol. In these assays, Vero cells pre-treated with hexestrol and then infected with LASV showed a significant reduction in virus titers. The IC₅₀ values for the inhibition of authentic LASV replication were determined to be 0.31 µM at 1 day post-infection and 0.61 µM at 2 days post-infection. researchgate.net Time-of-addition assays indicated that hexestrol acts on a post-infection step, specifically by inhibiting membrane fusion mediated by the LASV glycoprotein. researchgate.net

The antiviral activity of hexestrol against influenza virus has also been demonstrated. It has been shown to interact with the viral hemagglutinin, thereby preventing viral entry into host cells. nih.gov

Table 1: In Vitro Antiviral Activity of Hexestrol

| Virus | Assay System | Endpoint | IC₅₀ | Reference |

| Lassa Virus | Recombinant VSV (VSV-LASVGP) | Inhibition of replication | 0.63 µM | researchgate.netnih.gov |

| Lassa Virus | Authentic Virus Replication | Inhibition of replication | 0.31 µM (1 dpi), 0.61 µM (2 dpi) | researchgate.net |

| Influenza Virus | Not specified | Inhibition of viral entry | Not specified | nih.gov |

In Vivo Animal Models for Biological Activity Research

In vivo animal models have been instrumental in understanding the physiological and pharmacological effects of this compound. These studies have provided valuable data on its impact on reproductive biology, organ characteristics, and its efficacy in viral infection and cardiovascular models.

Studies in adult female mice have demonstrated that hexestrol has a significant impact on ovarian function and oogenesis. nih.gov Exposure to hexestrol has been shown to adversely affect oocyte quality, leading to a decreased capacity for maturation and early embryonic development. nih.gov

Mechanistically, hexestrol-exposed oocytes exhibit aberrant microtubule nucleation and spindle assembly, which results in meiotic arrest. nih.gov Furthermore, hexestrol disrupts mitochondrial distribution and the balance of mitochondrial fission and fusion, leading to an abnormal mitochondrial membrane potential and an accumulation of reactive oxygen species. nih.gov These cellular-level disruptions contribute to the observed decline in oocyte quality. Additionally, hexestrol exposure has been found to increase cytosolic calcium levels, induce DNA damage, and promote early apoptosis in oocytes. nih.gov In vivo studies have also shown that high doses of hexestrol can decrease ovulation in mice, as evidenced by a reduced number of corpora lutea. nih.gov

The administration of hexestrol in animal models has been shown to induce changes in the weight and morphology of various organs. In studies involving female rats, hexestrol treatment led to a significant increase in the relative weights of the liver, adrenal glands, pituitary gland, and uterus. nih.gov Conversely, a decrease in the weight of the spleen was observed. nih.gov In male rats, hexestrol administration resulted in a moderate decrease in the weight of the ventral prostate, anterior prostate lobe, and seminal vesicles. plos.org

In mice, hexestrol treatment has been observed to cause a remarkable reduction in ovary weight. nih.gov Morphologically, the ovaries of hexestrol-treated mice were found to be smaller but highly vascularized, with a large number of follicles in various stages of development but a notable absence or reduction of corpora lutea. nih.gov

Table 2: Effects of Hexestrol on Relative Organ Weights in Female Rats

| Organ | Change in Relative Weight | Reference |

| Liver | +37% | nih.gov |

| Spleen | -11% | nih.gov |

| Adrenals | +43% | nih.gov |

| Kidneys | +3% | nih.gov |

| Pituitary | +23% | nih.gov |

| Uterus | +49% | nih.gov |

| Ovaries | +13% | nih.gov |

The antiviral efficacy of hexestrol has been evaluated in in vivo viral infection models. In a proof-of-concept study using a lethal influenza A virus (N09) infection model in female BALB/c mice, intranasal treatment with hexestrol showed a protective effect. nih.govnih.gov Mice treated with hexestrol exhibited reduced weight loss compared to untreated infected mice. nih.govnih.gov

While specific in vivo studies for Lassa virus infection with hexestrol were not detailed in the provided search results, the potent in vitro activity against both recombinant and authentic Lassa virus suggests its potential for in vivo efficacy. researchgate.netnih.gov Animal models for Lassa fever, such as guinea pigs, mice, and non-human primates, are utilized to investigate disease pathogenesis and evaluate therapeutic countermeasures. tjoddergisi.org

The pharmacological activity of hexestrol has been assessed in animal models for its effects on blood pressure. In studies with spontaneously hypertensive rats (SHR), hexestrol demonstrated hypotensive effects. clinpgx.org While the exact mechanism was not fully elucidated, it is suggested that the hypotensive effect may be due to a reduction in capillary hydrostatic pressure secondary to a decrease in arterial blood pressure and heart rate. clinpgx.org An isomer of hexestrol, 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane, was found to have a stronger and more prolonged hypotensive effect in rats compared to hexestrol. clinpgx.org

Future Directions and Emerging Research Avenues

Development of Novel Hexestrol (B1673224) Derivatives for Targeted Research Applications

The chemical scaffold of hexestrol provides a versatile platform for the synthesis of novel derivatives designed for specific research applications, such as probing the estrogen receptor (ER) or targeting specific cells. By attaching various functional groups, scientists can create tools to explore biological processes with high precision.

Research has focused on creating derivatives with chemically reactive functionalities to act as affinity labels for the ER. These derivatives are designed to bind to the receptor and then form a covalent bond, effectively "tagging" the receptor. This allows for its isolation and study. Examples include hexestrol ethers bearing halo ketone, halohydrin, or epoxide functions, as well as deoxyhexestrols with groups like benzyl (B1604629) halide, nitro, or azide (B81097). wikipedia.orgnih.gov These reactive derivatives have been shown to be effective inactivators of the estrogen receptor, making them valuable for studying receptor structure and function. wikipedia.orgnih.gov

Another area of development involves linking cytotoxic agents to the hexestrol structure. The goal is to create compounds that can be selectively delivered to cells containing estrogen receptors, such as certain types of cancer cells. This approach has led to the synthesis of hexestrol-linked nitrogen mustards and other alkylating agents. drugbank.com While early tests on some of these derivatives for antileukemic activity did not show significant improvement over the parent compound, the concept remains a viable strategy for developing targeted therapies. drugbank.com

The table below summarizes some of the developed hexestrol derivatives and their intended research applications.

| Derivative Class | Functional Groups Added | Intended Research Application |

| Alkylating Agents | Sulphonic esters, Nitrogen mustards | Potential anticancer agents |

| Affinity Labels | Halo ketones, Halohydrins, Epoxides, Azides | Irreversible binding and inactivation of the estrogen receptor for structural and functional studies |

| Cytotoxic Conjugates | (Chloroethyl)nitrosourea, Cyclophosphamide | Selective targeting and destruction of estrogen receptor-containing cells |

| Fluorescent Conjugates | Nitrobenzoxadiazole | Visualization and quantification of estrogen receptors in individual cells |

Advanced Spectroscopic and Structural Biology Approaches for Receptor-Ligand Interactions

Understanding the precise interaction between hexestrol dipropionate and its biological targets, primarily the estrogen receptors (ERα and ERβ), is fundamental to elucidating its mechanism of action. Future research will increasingly rely on sophisticated spectroscopic and structural biology techniques to visualize these interactions at an atomic level.

Fluorescence spectroscopy, for instance, has been utilized in the development of hexestrol-fluorophore conjugates. nih.gov These fluorescent derivatives allow researchers to study receptor binding and can be used to determine the estrogen receptor content within individual cells. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also crucial in characterizing the structure of novel hexestrol derivatives and their metabolites. nih.gov

While a specific crystal structure of this compound bound to the estrogen receptor is not widely available, structural biology provides models for how it likely binds. The binding site of the estrogen receptor is known to be hydrophobic, accommodating the nonpolar structure of ligands like hexestrol. researchgate.net Key interactions are expected to involve the phenolic hydroxyl groups of the parent compound, hexestrol, which act as hydrogen bond donors, similar to the natural ligand, estradiol (B170435). researchgate.net Advanced techniques like cryo-electron microscopy (cryo-EM) could provide high-resolution structures of the receptor-ligand complex, offering unprecedented insight into the conformational changes induced by this compound binding.

Elucidation of Unexplored Biochemical Pathways Modulated by this compound

While the primary mechanism of action for this compound is through the activation of estrogen receptors, emerging research indicates that its biological effects may not be limited to this pathway. Future studies are aimed at uncovering these less-explored biochemical routes.

One significant area of investigation is the impact of hexestrol on mitochondrial function. A recent study demonstrated that hexestrol exposure in oocytes leads to aberrant mitochondrial distribution, disruption of mitochondrial fission and fusion dynamics, and an accumulation of reactive oxygen species (ROS). frontiersin.orgnih.gov This mitochondrial dysfunction was linked to increased intracellular calcium levels, DNA damage, and ultimately, apoptosis (programmed cell death). frontiersin.orgnih.gov These findings suggest a pathway of cellular damage that is independent of nuclear gene regulation via the estrogen receptor.

Another non-classical pathway involves the interaction of hexestrol with the cellular cytoskeleton. Research has shown that meso-hexestrol can inhibit the assembly of microtubules, which are critical components of the cellular structure and are involved in processes like cell division and intracellular transport. nih.gov This interaction appears to be with the tubulin protein itself, suggesting a direct effect on cytoskeletal dynamics. nih.gov

The table below outlines some of the key findings on biochemical pathways modulated by hexestrol beyond classical ER signaling.

| Affected Cellular Process | Observed Effect of Hexestrol | Potential Downstream Consequences |

| Mitochondrial Dynamics | Disrupted fission/fusion balance, altered distribution | Reduced mitochondrial membrane potential, increased ROS |

| Calcium Homeostasis | Significant increase in intracellular Ca2+ levels | Induction of DNA damage and apoptosis |

| Microtubule Assembly | Inhibition of tubulin polymerization | Disruption of cell division and intracellular transport |

Integration of Omics Technologies in Understanding Cellular Responses

To gain a holistic view of the cellular response to this compound, researchers are turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, providing a comprehensive snapshot of cellular activity.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or silenced in response to a compound. A transcriptomic study on cells exposed to this compound could identify entire networks of genes that are regulated, extending beyond the well-known estrogen-responsive genes. For example, studies on other synthetic estrogens have successfully used transcriptomics to identify modulated gene expression related to metabolism and development. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. A quantitative proteomics approach could identify proteins whose levels change significantly after this compound treatment. plos.org This could reveal novel protein targets or pathways affected by the compound, providing insights into its mechanisms of action and potential off-target effects. plos.org

Metabolomics: This field involves the study of small molecules, or metabolites, within cells and tissues. By analyzing the metabolic profile of cells treated with this compound, researchers could understand how the compound alters cellular metabolism. For instance, studies on the metabolism of hexestrol itself have identified various hydroxylated and methoxylated metabolites, and metabolomics could further clarify the metabolic fate and impact of the dipropionate ester form. nih.gov

The integration of these omics datasets can provide a multi-layered understanding of the biological impact of this compound, identifying novel biomarkers of exposure and effect, and revealing complex cellular response networks.

Computational Chemistry and Molecular Modeling Studies of this compound

In silico approaches, including computational chemistry and molecular modeling, are becoming indispensable tools in pharmacology and toxicology. These methods allow researchers to predict and analyze the behavior of molecules like this compound at an atomic level, complementing experimental research.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking studies have been used to model the interaction of hexestrol with proteins, helping to visualize how it fits into the binding pocket and which amino acid residues are important for the interaction. researchgate.net These models can be used to explain the high binding affinity of hexestrol for the estrogen receptor. wikipedia.org